Cas no 102199-53-1 (2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-)

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- structure
102199-53-1 structure
Product Name:2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
CAS No:102199-53-1
MF:C16H14N2O6S
MW:362.357162952423
CID:1135184
PubChem ID:57357263
Update Time:2025-04-20

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
    • 2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid
    • DTXSID00723601
    • 102199-53-1
    • 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
    • Inchi: 1S/C16H14N2O6S/c19-13(20)7-6-11(14(21)22)12-9-25-15(17-12)18-16(23)24-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,19,20)(H,21,22)(H,17,18,23)
    • InChI Key: KCJOTWMQVWNZSP-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C(=O)O)=CCC(=O)O)N=C1NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 362.05732
  • Monoisotopic Mass: 362.05725734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 154Ų

Experimental Properties

  • PSA: 125.82

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- Related Literature

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